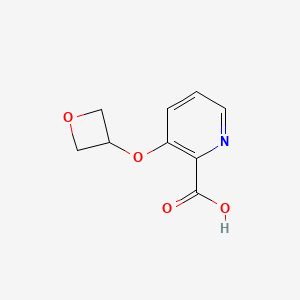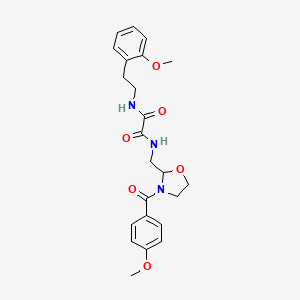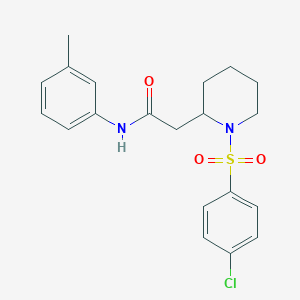![molecular formula C25H23FN2O2S B2882687 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223897-79-7](/img/structure/B2882687.png)
3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thienoquinoline core, along with various substituents, imparts unique chemical and biological properties to this compound.
Applications De Recherche Scientifique
3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide typically involves multiple steps, including the formation of the thienoquinoline core and subsequent functionalization. One common approach is the condensation of a suitable thienoquinoline precursor with 4-ethylphenyl and tetrahydrofuran-2-ylmethyl groups under specific reaction conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-b]pyridines: These compounds share a similar thienoquinoline core and exhibit comparable biological activities.
Thieno[2,3-b]thiophenes: These derivatives also contain a thieno ring and are known for their diverse applications in medicinal chemistry.
Indole Derivatives: Indole-based compounds have structural similarities and are widely studied for their biological activities.
Uniqueness
3-(4-ethylphenyl)-8-fluoro-N-[(oxolan-2-yl)methyl]thieno[3,2-c]quinoline-2-carboxamide is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-N-(oxolan-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O2S/c1-2-15-5-7-16(8-6-15)22-20-14-27-21-10-9-17(26)12-19(21)23(20)31-24(22)25(29)28-13-18-4-3-11-30-18/h5-10,12,14,18H,2-4,11,13H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKWOYRUZBCBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
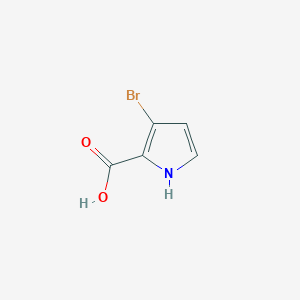
![4-{[1-(3-Chlorobenzoyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2882605.png)
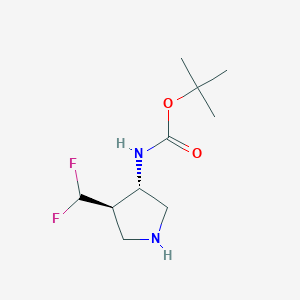
![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2882608.png)
![5-isopropyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2882610.png)
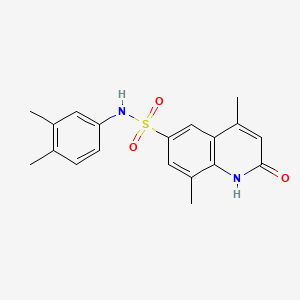

![N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]-2-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2882615.png)
![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2882617.png)
